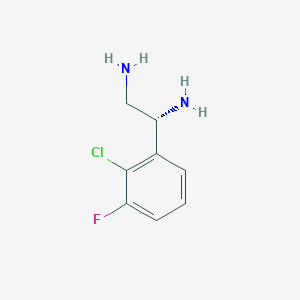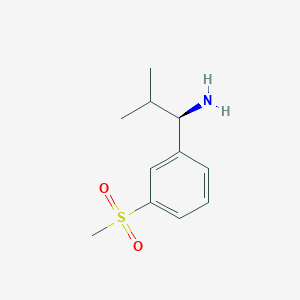
(R)-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-aminehcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chiral amine compound with significant relevance in pharmaceutical and chemical research. This compound is known for its enantiopure form, which is crucial for its biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride can be achieved through transaminase-mediated synthesis. This method involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity, starting from prochiral ketones . The reaction conditions are optimized to produce the ®-enantiomers with high enantiomeric excess (ee) and conversion rates .
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic approaches due to their environmental and economic advantages. These methods include kinetic resolution, dynamic kinetic resolution, and asymmetric synthesis using transaminases, amine dehydrogenases, or imine reductases .
Chemical Reactions Analysis
Types of Reactions
®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of various compounds.
Biology: Studied for its potential effects on biological systems and its role as a chiral amine.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development.
Industry: Utilized in the production of enantiopure compounds for various industrial applications.
Mechanism of Action
The mechanism of action of ®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
®-2,2-Dimethyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine: This compound shares a similar structure but differs in the presence of additional methyl groups.
1-Phenylpropan-2-amines: These compounds are related in structure and are used in various pharmaceutical applications.
Uniqueness
®-2-Methyl-1-(3-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
(1R)-2-methyl-1-(3-methylsulfonylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)11(12)9-5-4-6-10(7-9)15(3,13)14/h4-8,11H,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
GSZQZWZBNPIBNO-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=CC(=CC=C1)S(=O)(=O)C)N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)S(=O)(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



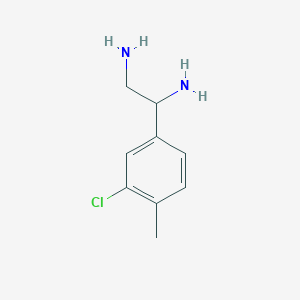
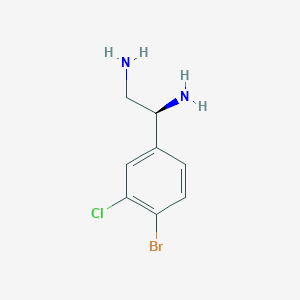
![1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13048025.png)
![Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate](/img/structure/B13048026.png)
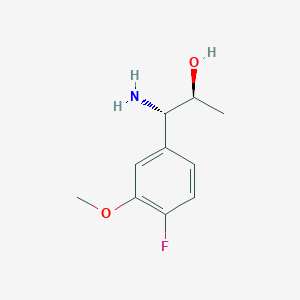
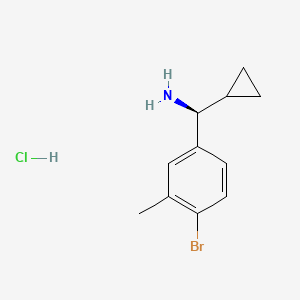

![Diethyl 4-fluoropyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13048036.png)

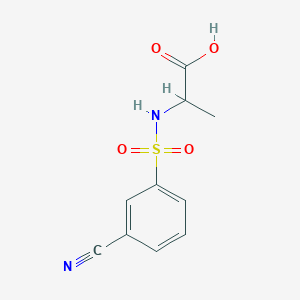
![1-Isopropyl-3-(2-(piperazin-1-YL)ethyl)-1,3-dihydro-2H-benzo[D]imidazol-2-one](/img/structure/B13048074.png)

